1-(3-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-(3-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 1-(3-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzyl chloride, ethylamine, and 6,7-dimethoxyquinazoline. The reaction conditions usually involve:
Step 1: Nucleophilic substitution reaction between 3-chlorobenzyl chloride and ethylamine to form 3-chlorobenzyl ethylamine.
Step 2: Cyclization reaction with 6,7-dimethoxyquinazoline under acidic or basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(3-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinazoline positions, leading to various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include N-oxides, amines, and substituted quinazolines.
Scientific Research Applications
1-(3-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets in cells. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives, such as:
- 1-(3-chlorophenyl)piperazine (mCPP)
- 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19ClN2O4 |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4-dione |
InChI |
InChI=1S/C19H19ClN2O4/c1-4-21-18(23)14-9-16(25-2)17(26-3)10-15(14)22(19(21)24)11-12-6-5-7-13(20)8-12/h5-10H,4,11H2,1-3H3 |
InChI Key |
WUDBJIIHSJCVRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC3=CC(=CC=C3)Cl)OC)OC |
Origin of Product |
United States |
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